molecular formula C22H39N3O7S B1680520 Reparixin L-lysine salt CAS No. 266359-93-7

Reparixin L-lysine salt

Cat. No. B1680520
CAS RN: 266359-93-7
M. Wt: 429.6 g/mol
InChI Key: KQHPMRNHRQKRBO-NXAOXGSFSA-N
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Description

Reparixin L-lysine salt is an allosteric inhibitor of chemokine receptor 1/2 (CXCR1/2) activation . It is used for research purposes and is not sold to patients .


Molecular Structure Analysis

The chemical formula of Reparixin L-lysine salt is C14H21NO3S.C6H14N2O2 . Its molecular weight is 429.58 . The exact mass is 429.2509 and the elemental analysis is: C, 53.97; H, 8.03; N, 8.58; O, 22.87; S, 6.55 .


Chemical Reactions Analysis

Reparixin L-lysine salt is known to inhibit the activation of CXCR1 and CXCR2 chemokine receptors . It suppresses the receptor-induced intracellular signaling cascade and cellular response .


Physical And Chemical Properties Analysis

Reparixin L-lysine salt is a crystalline solid . It is soluble to 50 mM in DMSO and to 5 mM in water with gentle warming .

Scientific Research Applications

Inhibition of Neutrophil Recruitment

Reparixin L-lysine salt is known to inhibit vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury. This application is crucial in reducing inflammation and damage caused by ischemic events, which can lead to conditions such as stroke or heart attack .

Cancer Stem Cell Depletion

Another significant application of Reparixin L-lysine salt is its ability to selectively deplete cancer stem cells in human breast cancer cell lines and xenograft models. This property is particularly valuable in cancer research, where targeting cancer stem cells can potentially prevent tumor growth and recurrence .

CXCR1 and CXCR2 Allosteric Antagonism

Reparixin L-lysine salt acts as a potent and noncompetitive allosteric antagonist of CXCR1 and CXCR2 chemokine receptors. This inhibition is essential for preventing CXCL8-induced human polymorphonuclear cell migration, which plays a role in various inflammatory diseases .

Hypertension Management

In spontaneously hypertensive rats, reparixin has been shown to reduce blood pressure by inhibiting hypertension-related mediators such as IL-8, 12-lipoxygenase, and endothelin-1. This suggests potential applications in managing hypertension in humans .

COVID-19 Pneumonia Treatment

A Phase 3 study has demonstrated the safety and tolerability of reparixin in patients with hypoxemic respiratory failure due to COVID-19 pneumonia. It indicates that reparixin may offer an additional advantage in preventing disease deterioration leading to ICU admission when used in addition to optimal therapy .

Community-Acquired Pneumonia Therapy

Reparixin is being investigated as an add-on therapy to standard care to limit the progression in patients with community-acquired pneumonia (CAP), including COVID-19. This research aims to evaluate its efficacy in preventing disease progression .

Neurological Deficit Improvement

The interleukin-8 (IL-8/CXCL8) receptor inhibitor reparixin has been studied for its effects on long-term neurological deficits and late inflammatory response in models of transient and permanent middle cerebral artery occlusion (MCAO). The findings suggest reparixin could improve outcomes after such events .

Mechanism of Action

Target of Action

Reparixin L-lysine salt primarily targets the CXCR1 and CXCR2 chemokine receptors . These receptors are specific for interleukin-8 (IL-8), a chemokine, and are mainly expressed in neutrophils . They mediate neutrophil migration to the site of inflammation and are also involved in tumor aggressive growth and metastasis of human malignant melanoma .

Mode of Action

Reparixin L-lysine salt acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2 . It interacts with these receptors in a non-competitive manner, blocking them in an inactive conformation . This action suppresses the receptor-induced intracellular signaling cascade and cellular response .

Biochemical Pathways

The primary biochemical pathway affected by Reparixin L-lysine salt is the IL-8 signaling pathway . By inhibiting CXCR1 and CXCR2, the drug blocks a range of activities related to IL-8 signaling, including leukocyte recruitment and other inflammatory responses .

Pharmacokinetics

The pharmacokinetics of Reparixin L-lysine salt have been studied in rats and dogs . The best beneficial outcome of reparixin treatment required 7-day administration either by intraperitoneal route (15 mg/kg) or subcutaneous infusion via osmotic pumps (10 mg/kg), reaching a steady blood level of 8 microg/ml .

Result of Action

Reparixin L-lysine salt has multiple effects at the molecular and cellular levels. It inhibits vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury . It also selectively depletes cancer stem cells in human breast cancer cell lines and xenograft models . In spontaneously hypertensive rats, reparixin administered daily for three weeks reduces blood pressure by inhibiting hypertension-related mediators, IL-8, 12-lipoxygenase, and endothelin-1 .

Action Environment

The efficacy of Reparixin L-lysine salt can be influenced by various environmental factors. For instance, the drug’s efficacy was found to be lower in cells expressing the Ile43Val CXCR1 mutant

Future Directions

Reparixin L-lysine salt has been used in trials studying the treatment and prevention of Breast Cancer, Metastatic Breast Cancer, Pancreatectomy for Chronic Pancreatitis, Islet Transplantation in Diabetes Mellitus Type 1, and Pancreatic Islet Transplantation in Type 1 Diabetes Mellitus . It shows promise in the field of cancer research, particularly in the study of cancer stem cells .

Relevant Papers There are numerous papers citing the use of Reparixin L-lysine salt in various studies . These include research in areas such as cancer cell biology , rheumatoid diseases , and immunology . The specific details of these papers were not provided in the search results.

properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFWWFZAQBZMJ-GVKMLHTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433019
Record name Reparixin L-lysine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reparixin L-lysine salt

CAS RN

266359-93-7
Record name Reparixin lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reparixin L-lysine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPARIXIN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ9P05120
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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